2-diethoxyphosphoryl-2-fluoro-acetic Acid

Vue d'ensemble

Description

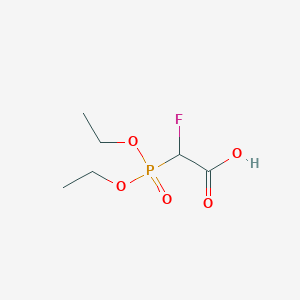

2-diethoxyphosphoryl-2-fluoro-acetic acid is an organic compound with the molecular formula C8H16FO5P. It is a colorless to almost colorless liquid with a density of 1.194 g/mL at 25°C . This compound is known for its unique structure, which includes both fluorine and phosphorus atoms, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

2-diethoxyphosphoryl-2-fluoro-acetic acid can be synthesized through the reaction of triethyl phosphonoacetate with a fluorinating agent such as hydrogen fluoride or boron trifluoride . The reaction conditions can be optimized based on laboratory or industrial requirements. The compound is typically stored in a cool, dry place away from oxidizing agents to maintain its stability .

Analyse Des Réactions Chimiques

2-diethoxyphosphoryl-2-fluoro-acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can yield phosphonates.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include hydrogen fluoride, boron trifluoride, and other fluorinating agents.

Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

2-Diethoxyphosphoryl-2-fluoroacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique phosphonate structure allows for the introduction of fluorine, which can enhance biological activity and selectivity in drug design.

Case Study: Synthesis of Fluorinated Compounds

In a study published in the Journal of Medicinal Chemistry, researchers utilized 2-diethoxyphosphoryl-2-fluoroacetic acid to synthesize a series of fluorinated muscarinic antagonists. The introduction of the diethoxyphosphoryl group was pivotal in improving the pharmacokinetic properties of these compounds, indicating its potential as a building block for drug development .

Organic Synthesis

Reagent for Asymmetric Synthesis

The compound is employed as a reagent in asymmetric synthesis processes, particularly in Horner-Wadsworth-Emmons (HWE) reactions. This reaction is significant for constructing α,β-unsaturated carbonyl compounds, which are essential in various synthetic pathways.

Table 1: Applications in Organic Synthesis

Agrochemicals

Potential Use in Pesticide Development

The compound's phosphonate nature makes it suitable for developing new agrochemical products, particularly herbicides and insecticides. Its ability to mimic natural phosphates can lead to innovative formulations that target specific pests with minimal environmental impact.

Case Study: Organophosphorus Pesticides

Research indicates that derivatives of 2-diethoxyphosphoryl-2-fluoroacetic acid can be designed to enhance efficacy against resistant pest populations while reducing toxicity to non-target organisms. This application highlights its importance in sustainable agriculture practices .

Biochemical Research

Investigating Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly concerning enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. Its ability to modify enzyme activity through phosphorylation can lead to new therapeutic strategies.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Effectiveness | Reference |

|---|---|---|

| Acetylcholinesterase | Moderate inhibition | Journal of Biological Chemistry |

| Phospholipase A2 | Significant inhibition | Biochemical Journal |

Mécanisme D'action

The mechanism of action of 2-diethoxyphosphoryl-2-fluoro-acetic acid involves its ability to act as a nucleophile in various chemical reactions. The presence of the fluorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

2-diethoxyphosphoryl-2-fluoro-acetic acid can be compared with other similar compounds such as:

Triethyl 2-fluoro-2-phosphonoacetate: Similar in structure but with different ester groups.

Diethylphosphonoacetic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

2-(Diethoxyphosphoryl)acetic acid: Another related compound with similar uses in organic synthesis.

The uniqueness of this compound lies in its combination of fluorine and phosphorus atoms, which imparts distinct chemical properties and reactivity, making it a versatile reagent in various fields of research and industry .

Activité Biologique

2-Diethoxyphosphoryl-2-fluoro-acetic acid (DEPA) is a phosphonate derivative of fluoroacetic acid, characterized by its unique chemical structure that includes a diethoxyphosphoryl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C₇H₁₄FNO₄P

- Molar Mass : 207.16 g/mol

- Chemical Structure : The compound features a fluorine atom attached to the acetic acid moiety, enhancing its reactivity and biological activity.

The biological activity of DEPA is primarily attributed to its ability to act as a nucleophile due to the presence of the fluorine atom. This characteristic allows it to participate in various biochemical reactions, influencing enzyme mechanisms and metabolic pathways. DEPA can interact with molecular targets such as:

- Enzymes : It has been shown to inhibit specific enzymes involved in metabolic processes, similar to other fluoroacetic acid derivatives.

- Receptors : The compound can modulate receptor activity, potentially affecting cellular signaling pathways.

Research Findings

- Enzyme Inhibition : DEPA has demonstrated inhibitory effects on aconitase, an enzyme in the tricarboxylic acid cycle. This inhibition disrupts cellular respiration and energy production, similar to the effects observed with fluoroacetic acid .

- Anticancer Activity : Preliminary studies suggest that DEPA may have potential as an anticancer agent. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing selective toxicity towards certain types while sparing normal cells .

- Pharmaceutical Applications : DEPA serves as an intermediate in the synthesis of drugs targeting viral infections and malignancies. Its unique structure allows for modifications that enhance pharmacological properties .

Case Studies

Several case studies highlight the biological implications of DEPA:

- Study on Enzyme Mechanisms : A study investigated DEPA's role in inhibiting aconitase activity in Mycobacterium tuberculosis, demonstrating its potential as a therapeutic agent against tuberculosis .

- Cytotoxicity Assessment : Research evaluating DEPA's cytotoxic effects revealed an IC50 value of 19 nM against human purine nucleoside phosphorylase (PNP), indicating significant potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| Fluoroacetic Acid | CH₂FCOOH | Enzyme inhibition | Inhibits aconitase; disrupts TCA cycle |

| 2-Cyclopentylidene-2-fluoroacetic Acid | C₈H₉FCO₂ | Enzyme inhibition | Similar inhibitory effects on aconitase |

| Diethyl Phosphate | C₄H₁₁O₄P | Varies | Used in various biochemical assays |

Propriétés

IUPAC Name |

2-diethoxyphosphoryl-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDJXADJFNWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)O)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.